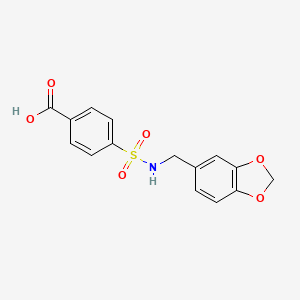

4-(1,3-Benzodioxol-5-ylmethylsulfamoyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(1,3-Benzodioxol-5-ylmethylsulfamoyl)benzoic acid” is a chemical compound with the molecular formula C15H13NO6S . It has an average mass of 335.332 Da and a monoisotopic mass of 335.046356 Da .

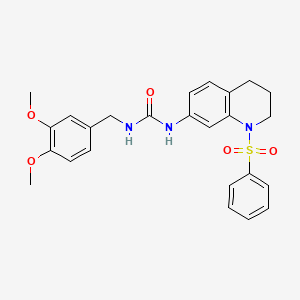

Molecular Structure Analysis

The molecular structure of “4-(1,3-Benzodioxol-5-ylmethylsulfamoyl)benzoic acid” consists of a benzodioxol group attached to a benzoic acid moiety via a sulfamoyl bridge . The molecule has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 568.6±60.0 °C at 760 mmHg, and a flash point of 297.7±32.9 °C . It has a polar surface area of 110 Å2 and a molar volume of 224.4±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Cancer Research

SU6656 is a potent inhibitor of Src-family protein tyrosine kinases, which are implicated in the progression of various cancers. It has been used to study the role of Src kinases in signal transduction pathways related to cancer growth and metastasis .

Anti-Angiogenic Therapy

Research suggests that SU6656 can enhance the antiangiogenic effect of other treatments, making it a valuable tool in studying and potentially improving therapies aimed at inhibiting blood vessel formation in tumors .

AMPK Activation Studies

Interestingly, while SU6656 is an AMPK inhibitor, it paradoxically promotes phosphorylation of Thr172 by LKB1, which is crucial for AMPK activation. This dual action makes it a unique tool for studying AMPK-related pathways .

Cytoskeletal Dynamics

SU6656 was initially identified for its ability to reverse effects on the actin cytoskeleton caused by an activated mutant form of Src. This application is significant in understanding cell motility and invasion, particularly in cancer cells .

Growth Factor Signaling

The compound has been used to probe growth factor signaling pathways, particularly PDGF-stimulated S-phase induction and cell proliferation, providing insights into cellular responses to external growth signals .

Eigenschaften

IUPAC Name |

4-(1,3-benzodioxol-5-ylmethylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO6S/c17-15(18)11-2-4-12(5-3-11)23(19,20)16-8-10-1-6-13-14(7-10)22-9-21-13/h1-7,16H,8-9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWOAXAEXKGAAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49664895 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(1,3-Benzodioxol-5-ylmethylsulfamoyl)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2976187.png)

![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2976188.png)

![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2976190.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2976193.png)

![3-(1-Bicyclo[1.1.1]pentanylmethyl)azetidine;2,2,2-trifluoroacetic acid](/img/structure/B2976195.png)

![4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol](/img/structure/B2976197.png)